molecular formula C8H7Cl2N3 B15333587 5,7-Dichloro-2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine

5,7-Dichloro-2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B15333587
M. Wt: 216.06 g/mol
InChI Key: KTRXMAOBMFWQIX-UHFFFAOYSA-N
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Description

5,7-Dichloro-2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of two chlorine atoms and two methyl groups attached to a triazolo[1,5-a]pyridine ring system. It is known for its diverse applications in medicinal chemistry, particularly due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dimethylpyridine-3,5-dicarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with hydrazine to yield the triazole ring. The final step involves chlorination using reagents such as phosphorus oxychloride or sulfuryl chloride to introduce the chlorine atoms at the 5 and 7 positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5,7-Dichloro-2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to alter cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5,7-Dichloro-1,2,4-triazolo[1,5-a]pyridine: Similar structure but lacks the methyl groups.

    5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyridine: Similar structure but lacks the chlorine atoms.

    5,7-Dichloro-2-methyl-1,2,4-triazolo[1,5-a]pyridine: Similar structure with only one methyl group.

Uniqueness

The presence of both chlorine and methyl groups in 5,7-Dichloro-2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine imparts unique chemical properties, such as enhanced lipophilicity and specific binding affinity to molecular targets. These features make it a valuable compound for drug development and other applications .

Properties

Molecular Formula

C8H7Cl2N3

Molecular Weight

216.06 g/mol

IUPAC Name

5,7-dichloro-2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C8H7Cl2N3/c1-4-6(9)3-7-11-5(2)12-13(7)8(4)10/h3H,1-2H3

InChI Key

KTRXMAOBMFWQIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=NC(=N2)C)C=C1Cl)Cl

Origin of Product

United States

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